REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[Br:5][CH2:6][C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C>[BrH:5].[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled at 0° C. for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NC=1SC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |